molecular formula C16H13F3N2O2 B2576067 (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1903891-04-2

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

カタログ番号 B2576067
CAS番号: 1903891-04-2
分子量: 322.287
InChIキー: KQOFNUHGAXDEHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone, also known as PF-06282999, is a small molecule drug candidate that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein kinase B (AKT) pathway, which is involved in cell growth, survival, and metabolism.

作用機序

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone exerts its pharmacological effects by selectively inhibiting the AKT pathway, which is a key signaling pathway involved in cell growth, survival, and metabolism. AKT is activated by various growth factors, cytokines, and hormones, and it regulates multiple downstream effectors, including mTOR, GSK-3β, and FOXO. By inhibiting AKT, (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone blocks the downstream signaling events that promote cell growth and survival, leading to the inhibition of cancer cell proliferation and the promotion of apoptosis.
Biochemical and physiological effects:
(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been shown to have potent and selective inhibitory effects on the AKT pathway in various cell lines and animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes, and to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a potent and selective inhibitor of the AKT pathway, making it a valuable tool for studying the role of this pathway in various diseases. It has been extensively characterized in vitro and in vivo, and its pharmacokinetic and pharmacodynamic properties have been well-defined. However, like all small molecule inhibitors, (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has some limitations for lab experiments. For example, it may have off-target effects on other signaling pathways, and it may not accurately reflect the complexity of the disease in vivo.

将来の方向性

There are several future directions for the development of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone as a therapeutic agent. First, further studies are needed to evaluate its efficacy and safety in clinical trials for various diseases. Second, the combination of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone with other therapeutic agents may enhance its efficacy and reduce its toxicity. Third, the identification of biomarkers that predict the response to (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone may help to personalize its use in individual patients. Fourth, the development of more potent and selective AKT inhibitors may provide new opportunities for the treatment of cancer and other diseases.

合成法

The synthesis of (3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone involves several steps, including the preparation of the pyridine-3-ol intermediate, the coupling of the intermediate with the azetidine-1-carboxylic acid, and the final coupling with the trifluoromethylphenylmethanone. The final product is obtained in high yield and purity, making it suitable for further studies.

科学的研究の応用

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the sensitivity of cancer cells to chemotherapy. In addition, it has been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

特性

IUPAC Name

(3-pyridin-3-yloxyazetidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)14-6-2-1-5-13(14)15(22)21-9-12(10-21)23-11-4-3-7-20-8-11/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOFNUHGAXDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yloxy)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。